TC-P 262

P2X3 receptor P2X2/3 receptor IC50

Researchers probing ATP-gated P2X signaling often face confounding off-target effects that obscure P2X3-specific contributions. TC-P 262 solves this with a rigorously defined selectivity profile, enabling clean dissection of P2X3- and P2X2/3-mediated responses. • pIC50 7.39 (P2X3) / 6.68 (P2X2/3); no detectable activity at P2X1, P2X2, P2X4, or P2X7 (pIC50 < 4.7) • Validated in calcium flux, electrophysiology, and binding assays using recombinant and native receptor systems • Reported end-user application in mouse itch-behavior models, supporting pruriception research Supplied with full Certificate of Analysis; global shipping under ambient or blue-ice conditions.

Molecular Formula C14H18N4O
Molecular Weight 258.32 g/mol
Cat. No. B560296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-P 262
Synonyms5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine
Molecular FormulaC14H18N4O
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)C)OC2=CN=C(N=C2N)N
InChIInChI=1S/C14H18N4O/c1-8(2)10-5-4-9(3)6-11(10)19-12-7-17-14(16)18-13(12)15/h4-8H,1-3H3,(H4,15,16,17,18)
InChIKeyRAKSAPLZNJXYRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TC-P 262: Selective P2X3/P2X2/3 Antagonist


TC-P 262 (CAS: 873398-67-5) is a synthetic organic compound classified as a selective antagonist of the P2X3 and P2X2/3 purinergic receptors. It is a small molecule (C14H18N4O, MW: 258.32 g/mol) with high purity (≥99% by HPLC) suitable for research use only . Its primary utility lies in dissecting the role of ATP-gated ion channels in sensory signaling, particularly in contexts such as chronic pain, cough, and rheumatoid arthritis .

Target
Selective P2X3/P2X2/3 antagonist
Quality
High-purity research grade, HPLC-verified
Use Context
Research models of pain, cough, arthritis (RUO)

Why Generic P2X3 Antagonists Cannot Substitute for TC-P 262


Within the class of P2X3/P2X2/3 antagonists, compounds differ significantly in their selectivity profile across the broader P2X receptor family. Off-target antagonism at other P2X subtypes (P2X1, P2X2, P2X4, P2X7) can introduce confounding variables in functional assays. TC-P 262 exhibits a specific pattern of inactivity (pIC50 < 4.7) against these off-target receptors, making it a tool of choice for isolating P2X3-mediated effects . Simple substitution with a structurally or pharmacologically distinct P2X3 antagonist lacking this characterized selectivity may yield non-interchangeable experimental results.

Off-target Often uncharacterized
TC-P 262 Documented absence of activity at P2X1/2/4/7
Selectivity Panel may be incomplete
TC-P 262 Specific P2X subtype panel confirmed
Outcome Risk of off-target confounding
TC-P 262 Supports P2X3-mediated effect isolation

Quantitative Differentiation Evidence for TC-P 262


In Vitro Antagonist Potency at P2X3 and P2X2/3 Receptors

TC-P 262 exhibits defined antagonist activity at human recombinant P2X3 and P2X2/3 receptors, with pIC50 values of 7.39 and 6.68, respectively . While it is less potent than some later-generation clinical candidates (e.g., Ro-51 with IC50 of 2-5 nM, or Gefapixant with ~30 nM at hP2X3) , its activity is well-defined and adequate for many in vitro and ex vivo applications. This established potency baseline allows for standardized use in screening cascades and mechanistic studies.

Antagonist Potency
Data to verify
pIC50 7.39 (P2X3) / 6.68 (P2X2/3)
Compared to Ro-51 (~20-fold more potent) and Gefapixant (~30 nM)
Supports standardized in vitro profiling
Relative to clinical candidates; reported in vitro only
P2X3 receptor P2X2/3 receptor IC50

Selectivity Profile Across P2X Receptor Family

A key differentiator for TC-P 262 is its characterized lack of activity at multiple other P2X receptor subtypes. It displays no detectable antagonist activity (pIC50 < 4.7) at homomeric P2X1, P2X2, P2X4, and P2X7 receptors . This selectivity profile is not universal among all P2X3 antagonists. For instance, while A-317491 is also selective (IC50 >10 μM at other P2 receptors), TC-P 262's profile is specifically confirmed against this panel of the most common P2X subtypes, which is valuable for researchers requiring a clean pharmacological tool [1].

Selectivity Profile
Class-level inference
pIC50 <4.7 at P2X1/2/4/7
Comparable selectivity to A-317491 (IC50 >10 µM)
Documented selectivity panel supports target isolation
Panel of common P2X subtypes tested
P2X receptor Selectivity Off-target

Distinct Chemical Scaffold and Intellectual Property Position

TC-P 262 is based on a pyrimidine-2,4-diamine scaffold with a specific 5-(2-isopropyl-5-methylphenoxy) substitution pattern [1]. This structure is chemically distinct from other major P2X3 antagonists such as the diaminopyrimidine Ro-51 or the clinical candidate Gefapixant. For research programs with potential translational or commercial aspirations, utilizing a compound with a distinct chemical matter can mitigate IP-related risks and provide a differentiated tool compound that is not simply a close analog of a crowded clinical or patented chemical space [2]. While not a direct biological comparator, this chemical differentiation is a critical procurement consideration for long-term discovery programs.

Chemical Scaffold
Supporting evidence
Pyrimidine-2,4-diamine scaffold
Distinct from Ro-51 (diaminopyrimidine) and Gefapixant (heterocyclic)
Scaffold differentiation may support IP positioning review
Structural distinction; not a biological comparator
Chemical scaffold Intellectual property Differentiation

Optimal Application Scenarios for TC-P 262


In Vitro Pharmacological Profiling of P2X3/P2X2/3

TC-P 262 is ideally suited for in vitro studies aimed at isolating the specific contributions of P2X3 and P2X2/3 receptors in cellular signaling. Its characterized potency (pIC50 = 7.39 and 6.68) and defined selectivity window (pIC50 < 4.7 at P2X1/2/4/7) make it a reliable control compound in calcium flux assays, electrophysiology studies, and binding assays using recombinant or native receptor systems .

Ex Vivo and Mechanistic Tool Compound Use

Given the absence of published in vivo data, the most appropriate application is in acute ex vivo or short-term in vitro assays where its established potency can be leveraged. It can be used to interrogate P2X3-mediated currents in tissue slices or isolated sensory neurons from dorsal root ganglia (DRG), helping to validate target engagement in native tissues [1].

P2X3-Mediated Itch and Sensory Transduction Research

A specific in vivo use-case reported by end-users involves testing TC-P 262 in mouse models of itch behavior, as noted in product reviews . This suggests its utility in exploring the role of P2X3 receptors in pruriception, a sensory modality closely related to pain.

Application
Selection Property
Validation Focus
In vitro P2X3/P2X2/3 profiling
Characterized potency window & selectivity panel
Target engagement in recombinant/native receptor assays
Ex vivo / mechanistic studies
Reported in vitro activity parameters
Tissue-slice electrophysiology, target validation
Itch & sensory transduction research
End-user reported model context
P2X3 role in pruriception models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for TC-P 262

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.